Cas no 2138535-79-0 (5-bromo-N-(2-cyclopropylethyl)quinazolin-2-amine)

5-bromo-N-(2-cyclopropylethyl)quinazolin-2-amine 化学的及び物理的性質
名前と識別子
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- 2138535-79-0
- EN300-1162074
- 5-bromo-N-(2-cyclopropylethyl)quinazolin-2-amine
-
- インチ: 1S/C13H14BrN3/c14-11-2-1-3-12-10(11)8-16-13(17-12)15-7-6-9-4-5-9/h1-3,8-9H,4-7H2,(H,15,16,17)
- InChIKey: IUIMLEZGUJVDOC-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC2=C1C=NC(=N2)NCCC1CC1
計算された属性
- せいみつぶんしりょう: 291.03711g/mol
- どういたいしつりょう: 291.03711g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 257
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.8Ų
- 疎水性パラメータ計算基準値(XlogP): 4
5-bromo-N-(2-cyclopropylethyl)quinazolin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1162074-1.0g |
5-bromo-N-(2-cyclopropylethyl)quinazolin-2-amine |
2138535-79-0 | 1g |
$1458.0 | 2023-06-08 | ||
Enamine | EN300-1162074-2.5g |
5-bromo-N-(2-cyclopropylethyl)quinazolin-2-amine |
2138535-79-0 | 2.5g |
$2856.0 | 2023-06-08 | ||
Enamine | EN300-1162074-0.25g |
5-bromo-N-(2-cyclopropylethyl)quinazolin-2-amine |
2138535-79-0 | 0.25g |
$1341.0 | 2023-06-08 | ||
Enamine | EN300-1162074-0.1g |
5-bromo-N-(2-cyclopropylethyl)quinazolin-2-amine |
2138535-79-0 | 0.1g |
$1283.0 | 2023-06-08 | ||
Enamine | EN300-1162074-5.0g |
5-bromo-N-(2-cyclopropylethyl)quinazolin-2-amine |
2138535-79-0 | 5g |
$4226.0 | 2023-06-08 | ||
Enamine | EN300-1162074-0.05g |
5-bromo-N-(2-cyclopropylethyl)quinazolin-2-amine |
2138535-79-0 | 0.05g |
$1224.0 | 2023-06-08 | ||
Enamine | EN300-1162074-10.0g |
5-bromo-N-(2-cyclopropylethyl)quinazolin-2-amine |
2138535-79-0 | 10g |
$6266.0 | 2023-06-08 | ||
Enamine | EN300-1162074-0.5g |
5-bromo-N-(2-cyclopropylethyl)quinazolin-2-amine |
2138535-79-0 | 0.5g |
$1399.0 | 2023-06-08 |
5-bromo-N-(2-cyclopropylethyl)quinazolin-2-amine 関連文献
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
5-bromo-N-(2-cyclopropylethyl)quinazolin-2-amineに関する追加情報
Exploring the Potential of 5-bromo-N-(2-cyclopropylethyl)quinazolin-2-amine (CAS No. 2138535-79-0) in Modern Research
The compound 5-bromo-N-(2-cyclopropylethyl)quinazolin-2-amine (CAS No. 2138535-79-0) has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and biochemical research. As a derivative of the quinazoline family, this molecule combines a bromine substitution at the 5-position with a cyclopropylethyl side chain, offering intriguing possibilities for drug discovery and development.
Recent trends in scientific literature highlight growing interest in quinazoline-based compounds, particularly those with halogen substitutions like the 5-bromo group in this molecule. Researchers are actively investigating how such modifications influence biological activity, especially in targeting specific enzymes or receptors. The presence of the cyclopropylethyl moiety adds an interesting dimension to the compound's stereochemistry and potential interactions with biological targets.
From a synthetic chemistry perspective, CAS 2138535-79-0 represents an excellent example of modern heterocyclic chemistry. The quinazoline core provides a versatile scaffold that can be further modified, making it valuable for structure-activity relationship (SAR) studies. Many research groups are exploring similar N-substituted quinazolinamines as potential leads for various therapeutic areas, particularly where molecular specificity is crucial.
The physicochemical properties of 5-bromo-N-(2-cyclopropylethyl)quinazolin-2-amine make it particularly interesting for medicinal chemistry applications. Its moderate lipophilicity, influenced by both the bromine atom and cyclopropyl group, suggests good membrane permeability while maintaining sufficient solubility for biological testing. These characteristics align well with current drug design paradigms that emphasize balanced physicochemical properties.
In the context of recent scientific discussions about targeted therapies, compounds like 2138535-79-0 are being evaluated for their potential to interact with specific protein domains. The quinazoline-2-amine structure is known to participate in key hydrogen bonding interactions, while the bromo substitution can influence both electronic properties and van der Waals interactions with binding pockets.
Analytical characterization of 5-bromo-N-(2-cyclopropylethyl)quinazolin-2-amine typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm not only the compound's identity but also provide valuable information about its conformation and potential for forming crystalline salts or co-crystals – an important consideration in pharmaceutical development.
The safety profile and handling requirements for CAS 2138535-79-0 follow standard laboratory protocols for research chemicals. While not classified as hazardous under normal research conditions, proper personal protective equipment is recommended when working with this or any fine chemical. Researchers should consult the latest safety data for specific handling instructions.
Looking forward, the scientific community continues to explore novel applications for quinazoline derivatives like 5-bromo-N-(2-cyclopropylethyl)quinazolin-2-amine. Current research directions include investigating its potential as a building block for more complex molecules or as a tool compound in biological assays. The unique combination of its bromine substitution and cyclopropylethyl side chain offers multiple vectors for further structural optimization.
For researchers sourcing this compound, it's important to verify the purity and characterization data provided by suppliers. High-quality reference standards of 2138535-79-0 are essential for reproducible research results, particularly in quantitative studies or when establishing new biological assays. Many laboratories now employ rigorous quality control measures for such specialized research chemicals.
In conclusion, 5-bromo-N-(2-cyclopropylethyl)quinazolin-2-amine (CAS No. 2138535-79-0) represents an interesting case study in modern medicinal chemistry. Its structural features combine elements that are currently of great interest in drug discovery, making it a valuable compound for academic and industrial research programs focused on developing new therapeutic agents or biochemical tools.
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